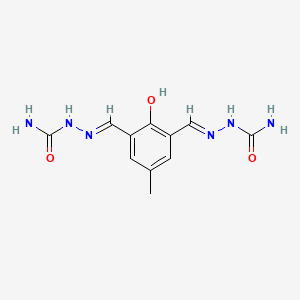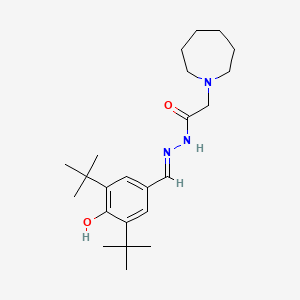
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine, commonly known as FPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research.
作用机制
FPP acts as an SSRI by inhibiting the reuptake of serotonin in the brain, leading to increased levels of serotonin in the synaptic cleft. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FPP can improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
In addition to its SSRI properties, FPP has been shown to have other biochemical and physiological effects. Studies have shown that FPP can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. FPP has also been shown to have antioxidant properties, which can protect neurons from oxidative damage.
实验室实验的优点和局限性
FPP has several advantages for lab experiments, including its high purity and stability. FPP is also relatively easy to synthesize and can be produced in large quantities. However, FPP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several potential future directions for the application of FPP in scientific research. One area of interest is the potential use of FPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. FPP has also been studied for its potential use in the treatment of substance abuse disorders, as it may reduce cravings for drugs such as cocaine and methamphetamine. Additionally, FPP has been studied for its potential use in the treatment of cancer, as it may inhibit the growth and proliferation of cancer cells.
Conclusion:
In conclusion, FPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FPP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for its application in scientific research. While FPP has several advantages for lab experiments, further studies are needed to determine its safety and efficacy for therapeutic use.
合成方法
FPP can be synthesized through various methods, including the reaction of 1-(2-bromoethyl)-9H-fluorene with phenylpiperazine in the presence of a palladium catalyst. Another method involves the reaction of 1-(2-chloroethyl)-9H-fluorene with phenylpiperazine in the presence of a base catalyst. Both methods have been successful in producing FPP with high yields and purity.
科学研究应用
FPP has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as depression and anxiety. Studies have shown that FPP acts as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain, leading to improved mood and reduced symptoms of depression and anxiety.
属性
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2/c1-2-7-22(8-3-1)26-14-12-25(13-15-26)18-19-10-11-24-21(16-19)17-20-6-4-5-9-23(20)24/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMEAFSUJYCPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-fluoren-2-ylmethyl)-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)
![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)

![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)

![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![N-(3-chlorophenyl)-N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5975008.png)